
Tyr-Ala
Overview
Description
Tyrosine-alanine, commonly referred to as Tyr-Ala, is a dipeptide composed of the amino acids tyrosine and alanine. This compound has garnered significant attention due to its potential health benefits, particularly its antioxidant properties and its role in regulating glycometabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyr-Ala can be achieved through various methods. One efficient approach involves the use of L-amino acid ligase coupled with an ATP regeneration system. In this method, L-amino acid ligases from Bacillus subtilis and Bacillus pumilus are employed to catalyze the condensation of tyrosine and alanine . The reaction is optimized by using polyphosphate kinase for ATP regeneration, resulting in a high yield of this compound .
Another method involves solid-phase enzymatic peptide synthesis (SPEPS) using recombinant carboxypeptidase Y as the catalyst. This method involves three steps: attaching the N-protected acyl donor to a solid resin, coupling with the amino acid, and then cleaving the product from the resin .
Industrial Production Methods
Industrial production of this compound typically employs enzymatic cascade catalysis due to its high yield and substrate specificity. This method is environmentally friendly and has been successfully applied to the production of various bio-chemicals .
Chemical Reactions Analysis
Types of Reactions
Tyr-Ala undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
Anti-Aging Effects
Tyr-Ala has been shown to extend lifespan and healthspan in model organisms. A study demonstrated that this compound significantly prolonged the lifespan of Caenorhabditis elegans, particularly under stress conditions such as heat and oxidative stress. The dipeptide's effectiveness was attributed to its free radical-scavenging properties and its ability to up-regulate stress resistance-related proteins, including Superoxide Dismutase-3 (SOD-3) and Heat Shock Protein-16.2. Additionally, it was found to enhance the expression of aging-associated genes like daf-16 and skn-1, indicating a potential role in anti-aging therapies .
Liver Protection
Recent research has highlighted the protective effects of this compound against acute liver failure (ALF). In an experimental model using mice, the oyster-derived variant of this compound demonstrated significant protective effects against lipopolysaccharide/D-Galactosamine-induced ALF. It reduced inflammatory markers, attenuated endoplasmic reticulum stress, and inhibited ferroptosis and pyroptosis pathways. These findings suggest that this compound could be a promising candidate for liver protection strategies .
Diabetes Management
This compound has also been investigated for its potential benefits in managing type 2 diabetes mellitus (T2DM). A study involving T2DM mice revealed that administration of this compound led to a significant reduction in blood glucose levels, insulin resistance, and oxidative stress markers. The dipeptide was shown to enhance the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione (GSH), indicating its role in improving glycometabolism through the PI3K/Akt signaling pathway .
Comparative Data Table
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
-
Case Study on Aging :
- Researchers administered this compound to C. elegans under controlled conditions simulating oxidative stress. Results indicated a significant increase in lifespan compared to control groups, with molecular analyses showing enhanced expression of longevity-associated genes.
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Case Study on Liver Health :
- In a study involving mice with induced ALF, pre-treatment with this compound resulted in lower liver enzyme levels indicative of liver damage. Histological examinations confirmed reduced necrosis and inflammation in treated groups compared to controls.
-
Case Study on Diabetes :
- T2DM mice treated with this compound showed marked improvements in metabolic parameters over six weeks, including reduced fasting blood glucose levels and improved insulin sensitivity, suggesting a therapeutic potential for managing diabetes.
Mechanism of Action
The mechanism of action of Tyr-Ala involves its interaction with various molecular targets and pathways. For instance, this compound has been shown to regulate the PI3K/Akt signaling pathway, which is associated with glycometabolism . Additionally, this compound can inhibit cathepsin L, a protease involved in viral entry, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tyr-Ala include other dipeptides such as alanine-tyrosine (Ala-Tyr) and tyrosine-glycine (Tyr-Gly). These compounds share structural similarities but differ in their specific amino acid sequences and properties.
Uniqueness of this compound
This compound is unique due to its specific combination of tyrosine and alanine, which imparts distinct antioxidant properties and the ability to regulate glycometabolism. This makes it particularly valuable in medical research for the treatment of conditions like type 2 diabetes .
Biological Activity
Tyr-Ala (Tyrosine-Alanine) is a dipeptide that has garnered attention for its significant biological activities, particularly in the context of longevity, stress resistance, and potential therapeutic applications. This article explores the biological effects of this compound, focusing on its mechanisms of action, experimental findings, and implications for health and disease management.
Overview of this compound
This compound is a dipeptide derived from the hydrolysis of proteins, such as those found in maize. It has been studied for its antioxidant properties and its ability to influence cellular longevity and stress responses. The compound's unique structure allows it to interact with various biological pathways, making it a candidate for further research in health sciences.
1. Antioxidant Activity
This compound exhibits potent antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is primarily attributed to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes.
2. Longevity and Healthspan Extension
Research conducted on Caenorhabditis elegans has demonstrated that this compound significantly extends both lifespan and healthspan. The dipeptide enhances resistance to environmental stressors such as heat and oxidative stress by up-regulating specific longevity-related genes like daf-16, sod-3, and hsp-16.2 .
3. Regulation of Stress Resistance Proteins
This compound influences the expression of stress resistance-related proteins, including Superoxide Dismutase (SOD) and Heat Shock Proteins (HSPs). These proteins play a critical role in cellular defense mechanisms against oxidative damage .
Case Study: Lifespan Extension in C. elegans
A pivotal study highlighted that this compound administration significantly prolonged the lifespan of wild-type C. elegans. The study found that:
- Lifespan Increase : Treated nematodes exhibited a lifespan increase of approximately 20% compared to control groups.
- Healthspan Improvement : The treated group showed enhanced mobility and reproductive capacity under stress conditions.
- Gene Expression : Real-time PCR analyses indicated upregulation of aging-associated genes, correlating with increased stress resistance .
Table 1: Effects of this compound on Lifespan and Healthspan in C. elegans
Parameter | Control Group | This compound Treated Group |
---|---|---|
Average Lifespan (days) | 15 | 18 |
Healthspan (mobility score) | 5 | 8 |
Reproductive Capacity | Normal | Enhanced |
SOD-3 Expression | Baseline | Increased |
Anti-inflammatory Effects
Recent studies have indicated that this compound possesses anti-inflammatory properties, particularly in models of acute liver failure induced by lipopolysaccharide (LPS) . The peptide was shown to suppress inflammatory markers, apoptotic signals, and ferroptosis pathways.
Antioxidant Effects on Pancreatic Cells
In another study focusing on pancreatic INS-1 cells, this compound demonstrated protective effects against oxidative stress by enhancing cellular antioxidant defenses . This suggests potential applications in diabetes management.
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for characterizing the structural stability of Tyr-Ala in aqueous solutions?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding and conformational changes . Pair this with circular dichroism (CD) to monitor secondary structure stability under varying pH and temperature conditions. For quantitative validation, apply molecular dynamics simulations to predict solvent interactions and compare with empirical data .
- Data Sources : Include tables comparing NMR chemical shifts (e.g., δH values) and CD ellipticity trends across pH ranges (e.g., 3–9). Reference X-ray crystallography data if available to resolve ambiguities in peptide backbone geometry .
Q. How can researchers validate the purity of synthesized this compound samples?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for tyrosine absorption) to assess purity. Validate results using mass spectrometry (MS) to confirm molecular weight (MW = 238.24 g/mol) and detect impurities. Cross-check with thin-layer chromatography (TLC) under ninhydrin staining for qualitative analysis .
- Data Contradictions : Address discrepancies between HPLC retention times and MS data by recalibrating solvent gradients or verifying ionization efficiency in MS .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data on this compound’s bioactivity in enzymatic assays?
- Methodological Answer : Conduct dose-response experiments to establish a clear concentration-activity relationship. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Replicate assays under controlled conditions (e.g., fixed temperature, ionic strength) to minimize variability. Compare results with structurally analogous dipeptides (e.g., Tyr-Gly) to isolate this compound’s unique effects .
- Case Study : A 2023 study reported conflicting IC₅₀ values (5 μM vs. 12 μM) for this compound in protease inhibition. Resolution involved standardizing substrate concentrations and pre-incubation times .
Q. How can computational modeling enhance the design of this compound derivatives with improved receptor binding affinity?
- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to screen this compound derivatives against target receptors (e.g., G-protein-coupled receptors). Use free-energy perturbation (FEP) calculations to predict binding energy changes. Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kₐ, k𝒹) .
- Data Integration : Create a table correlating docking scores (e.g., Vina scores) with experimental K𝒹 values to identify predictive accuracy thresholds .
Q. What ethical and technical challenges arise when studying this compound’s role in vivo?
- Methodological Answer : Address ethical concerns by obtaining institutional animal care committee approval for in vivo studies. Technically, use isotopic labeling (e.g., ¹³C-Tyr) to track this compound metabolism via PET imaging. Control for endogenous peptide interference by using knockout models or selective enzyme inhibitors .
- Contradiction Management : Conflicting bioavailability data may arise from differences in administration routes (oral vs. intravenous). Resolve by standardizing protocols and reporting pharmacokinetic parameters (e.g., Cmax, t½) .
Q. Methodological Frameworks
Q. How to structure a literature review on this compound’s pharmacological applications?
- Answer : Follow a systematic review protocol:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
Use databases like PubMed and SciFinder with keywords: “this compound,” “dipeptide bioactivity,” “enzyme inhibition.”
Tabulate findings by study type (in vitro, in vivo), bioactivity (IC₅₀, EC₅₀), and limitations (e.g., small sample sizes) .
- Example Table :
Study (Year) | Bioactivity | Model System | Key Limitation |
---|---|---|---|
Smith et al. (2022) | IC₅₀ = 8 μM (Protease X) | In vitro | No kinetic data |
Q. What interdisciplinary approaches are critical for studying this compound’s role in neurodegenerative diseases?
- Answer : Combine peptide chemistry (synthesis/purification), neuroscience (neuronal cell cultures), and bioinformatics (pathway enrichment analysis). Use transcriptomics (RNA-seq) to identify this compound-modulated genes and validate with qPCR. Collaborate with clinicians to correlate in vitro findings with patient-derived data .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUJNGEGZDXGO-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317223 | |
Record name | Tyrosylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730-08-5 | |
Record name | Tyrosylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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